molecular formula C22H27N5O6S3 B12286956 (2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate

(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate

Cat. No.: B12286956
M. Wt: 553.7 g/mol
InChI Key: LSXCUZMTPAIGMX-UHFFFAOYSA-N
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Description

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester is a complex organic compound with the molecular formula C22H27N5O6S3 and a molecular weight of 553.67 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves multiple steps, typically starting with the preparation of biotinyl derivatives and pyridinyldithio intermediates. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually conducted under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or disulfides .

Scientific Research Applications

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves its ability to form stable covalent bonds with target molecules. This property makes it useful in bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester can be compared with other similar compounds, such as:

The uniqueness of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester lies in its combined functional groups, which provide enhanced reactivity and versatility in various scientific applications .

Properties

Molecular Formula

C22H27N5O6S3

Molecular Weight

553.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate

InChI

InChI=1S/C22H27N5O6S3/c28-16(6-2-1-5-15-20-13(11-34-15)25-22(32)26-20)24-14(12-35-36-17-7-3-4-10-23-17)21(31)33-27-18(29)8-9-19(27)30/h3-4,7,10,13-15,20H,1-2,5-6,8-9,11-12H2,(H,24,28)(H2,25,26,32)

InChI Key

LSXCUZMTPAIGMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CSSC2=CC=CC=N2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

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